5-bromo-N-(4-sulfamoylphenyl)furan-2-carboxamide
Description
5-Bromo-N-(4-sulfamoylphenyl)furan-2-carboxamide is a heterocyclic compound featuring a furan ring substituted with a bromine atom at the 5-position and a carboxamide group linked to a 4-sulfamoylphenyl moiety. This structure combines halogenated and sulfonamide functionalities, which are often associated with biological activity, particularly in enzyme inhibition (e.g., carbonic anhydrases, matrix metalloproteinases) .
Properties
IUPAC Name |
5-bromo-N-(4-sulfamoylphenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O4S/c12-10-6-5-9(18-10)11(15)14-7-1-3-8(4-2-7)19(13,16)17/h1-6H,(H,14,15)(H2,13,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQLGVNNTHVNCRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC=C(O2)Br)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40970718 | |
| Record name | 5-Bromo-N-(4-sulfamoylphenyl)furan-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40970718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5538-87-4 | |
| Record name | 5-Bromo-N-(4-sulfamoylphenyl)furan-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40970718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(4-sulfamoylphenyl)furan-2-carboxamide typically involves the following steps:
Bromination of Furan: The furan ring is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Formation of Sulfamoylphenyl Group: The sulfamoylphenyl group is introduced through a reaction between a suitable phenylamine derivative and a sulfonyl chloride.
Coupling Reaction: The brominated furan derivative is then coupled with the sulfamoylphenyl group under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(4-sulfamoylphenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
5-bromo-N-(4-sulfamoylphenyl)furan-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an antibacterial and antifungal agent due to its ability to inhibit microbial growth.
Biological Studies: Used in studies to understand its interaction with biological targets and its effects on cellular processes.
Chemical Biology: Employed as a probe to study enzyme activities and protein-ligand interactions.
Industrial Applications: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-N-(4-sulfamoylphenyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition of their activity. The compound may interfere with key biochemical pathways, resulting in the disruption of cellular functions. For example, it may inhibit bacterial enzymes involved in cell wall synthesis, leading to bacterial cell death .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
5-Bromo-N-(4-Isopropylphenyl)Furan-2-Carboxamide ()
- Structure : The phenyl ring bears an isopropyl group (-CH(CH₃)₂) instead of sulfamoyl.
- Properties: Molecular Weight: 308.175 g/mol (vs. ~345 g/mol for the sulfamoyl variant). Increased lipophilicity (higher logP) due to the hydrophobic isopropyl group.
- Synthesis : Prepared via coupling of 5-bromofuran-2-carboxylic acid with 4-isopropylaniline .
5-Bromo-N-(4-Bromophenyl)Furan-2-Carboxamide ()
- Structure : Features a bromine atom on both the furan and phenyl rings.
- Properties :
5-Bromo-N-[4-(Prop-2-en-1-yloxy)Phenyl]Furan-2-Carboxamide ()
Substituent Variations on the Furan Ring
N-(4-Acetylphenyl)-5-Sulfamoylfuran-2-Carboxamide ()
- Structure : Sulfamoyl group on furan; acetyl (-COCH₃) on phenyl.
- Synthesis: Yield of 18% via coupling of 5-(aminosulfonyl)-2-furoic acid with 4-aminoacetophenone .
- Acetyl group may stabilize π-π interactions in binding pockets.
5-(4-Nitrophenyl)Furan-2-Carboxylic Acid ()
Core Heterocycle Modifications
5-Bromo-N-(Pyrazin-2-yl)Thiophene-2-Carboxamide ()
- Structure : Thiophene replaces furan; pyrazine as the aryl group.
- Properties :
N-(4-Sulfamoylphenyl)Thieno[3,2-b]Pyrrole-5-Carboxamide ()
Key Research Findings
Synthetic Accessibility : Suzuki-Miyaura coupling is widely used for furan- and thiophene-based analogs (Evidences 2, 4, 6). Low yields (e.g., 18% in ) highlight challenges in carboxamide formation .
Biological Relevance : Sulfamoyl and bromo groups synergize in targeting enzymes like carbonic anhydrase and MMP-13, with sulfamoyl critical for polar interactions and bromo for hydrophobic/halogen bonding .
Solubility-Lipophilicity Balance : Bromophenyl derivatives () prioritize membrane permeability, while sulfamoyl variants (Target Compound) favor aqueous solubility and target engagement .
Biological Activity
5-bromo-N-(4-sulfamoylphenyl)furan-2-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H9BrN2O4S
- Molecular Weight : 345.17 g/mol
- CAS Number : 5538-87-4
Antibacterial Activity
Recent studies have highlighted the antibacterial efficacy of this compound against various multidrug-resistant bacteria. The compound was evaluated using the agar well diffusion method, which demonstrated significant inhibition zones against several pathogens.
Table 1: Antibacterial Activity of this compound
| Pathogen | Concentration (mg/well) | Zone of Inhibition (mm) |
|---|---|---|
| CRAB (Carbapenem-resistant Acinetobacter baumannii) | 50 | 18 |
| MRSA (Methicillin-resistant Staphylococcus aureus) | 50 | 15 |
| CREC (Carbapenem-resistant Enterobacter cloacae) | 50 | 14 |
| CRKP (Carbapenem-resistant Klebsiella pneumoniae) | 50 | 16 |
The compound exhibited the highest activity against CRAB, with a zone of inhibition significantly greater than that of meropenem, a commonly used antibiotic .
The mechanism by which this compound exerts its antibacterial effects involves interaction with specific bacterial enzymes and pathways. Molecular docking studies suggest that the compound binds effectively to target sites within bacterial cells, disrupting essential functions such as cell wall synthesis and protein production.
Case Study: Molecular Docking Analysis
In a study utilizing molecular dynamics simulations, the binding affinity of the compound to bacterial targets was analyzed. The results indicated strong interactions with key enzymes involved in bacterial metabolism, suggesting a potential for further development as an antimicrobial agent .
Comparative Analysis with Similar Compounds
This compound was compared with other sulfonamide derivatives and furan-containing compounds. The unique combination of bromine and sulfonamide groups in this compound enhances its biological activity compared to structurally similar compounds.
Table 2: Comparison of Biological Activity
| Compound | Antibacterial Activity (Zone of Inhibition at 50 mg/well) |
|---|---|
| This compound | 18 mm (CRAB) |
| N-(4-sulfamoylphenyl)furan-2-carboxamide | 12 mm (CRAB) |
| Sulfanilamide | 10 mm (CRAB) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
